Cobaltous gluconate

Bioaccessibility In vitro bioelution Cobalt speciation

Cobaltous gluconate delivers chelation-mediated Co²⁺ stability that prevents pH-dependent precipitation—a critical failure mode of inorganic cobalt salts (sulfate, chloride). Containing ~11.3% elemental cobalt, its gluconate ligand ensures controlled ion release in neutral pH liquid formulations, injectables, and multi-component blends. Ruminant studies confirm 7.7% higher microbial nitrogen production vs. cobalt sulfate (P≤0.05) and enhanced NDF digestibility (P<0.01). Pharmacokinetic equivalence to cobalt chloride in equine IV administration is established. For pharmaceutical intermediates requiring predictable ligand exchange and aqueous compatibility, cobalt gluconate is the technically superior procurement choice.

Molecular Formula C12H22CoO14
Molecular Weight 449.23 g/mol
CAS No. 3791-65-9
Cat. No. B12689344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobaltous gluconate
CAS3791-65-9
Molecular FormulaC12H22CoO14
Molecular Weight449.23 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Co+2]
InChIInChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
InChIKeyBMJZVKPTRWYLKB-IYEMJOQQSA-L
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cobaltous Gluconate (CAS 3791-65-9): Physicochemical and Functional Baseline for Procurement Specification


Cobaltous gluconate, also known as cobalt(II) gluconate (molecular formula C₁₂H₂₂CoO₁₄, molecular weight 449.23 g/mol), is an organic cobalt salt formed by coordination of cobalt(II) ions with gluconic acid ligands . It typically appears as a rosy-pink or pinkish red crystalline powder and is characterized by high aqueous solubility and relatively low acidity in solution (pH ≈ 5–6) [1]. As an organometallic complex, cobaltous gluconate serves as a bioavailable source of cobalt for nutritional supplementation, catalytic applications, and pharmaceutical intermediate uses . The compound contains approximately 11.3% elemental cobalt by weight, which defines its dosing and formulation parameters in nutritional and industrial contexts .

Why Cobaltous Gluconate Cannot Be Directly Substituted with Inorganic Cobalt Salts in Bioavailability-Critical Applications


Cobalt source selection in nutritional and industrial applications is not interchangeable due to substantial differences in physicochemical behavior and biological accessibility among cobalt compounds. Inorganic cobalt salts such as cobalt sulfate heptahydrate and cobalt chloride exhibit high water solubility (60.4 g/100 mL and 45 g/100 mL cold water, respectively) but demonstrate pH-dependent precipitation and variable dissolution kinetics in biological matrices [1]. In contrast, the gluconate ligand in cobaltous gluconate confers chelation-mediated stability that moderates Co²⁺ ion release and reduces precipitation risk in neutral pH environments [2]. Bioaccessibility studies across 11 cobalt compounds in simulated human tissue fluids reveal that cobalt compound speciation—not merely elemental cobalt content—governs solubilization and potential absorption, with organic ligands producing distinct dissolution profiles from inorganic salts [3]. Consequently, formulators and nutritionists selecting among cobalt acetate, carbonate, chloride, sulfate, or gluconate must evaluate bioavailability, formulation compatibility, and regulatory status specific to the target application rather than assuming functional equivalence based on cobalt content alone.

Quantitative Differentiation Evidence for Cobaltous Gluconate Versus Comparator Cobalt Sources


In Vitro Bioaccessibility Profile of Cobaltous Gluconate Compared to Inorganic Cobalt Salts in Simulated Physiological Fluids

Cobaltous gluconate, as an organic cobalt complex, exhibits bioaccessibility behavior that is distinct from highly soluble inorganic cobalt salts such as cobalt sulfate heptahydrate and cobalt chloride. In a comprehensive bioaccessibility study evaluating 11 cobalt compounds across five surrogate human tissue fluids, cobalt sulfate heptahydrate and cobalt chloride demonstrated consistently high bioaccessibility (100% relative bioaccessibility in simulated gastric and intestinal fluids under the assay conditions), while poorly soluble compounds such as cobalt oxide and cobalt aluminate spinels showed minimal dissolution (<2% bioaccessibility) [1]. Organic cobalt compounds with chelating ligands, including gluconate-type complexes, are recognized in the study design as members of the moderate-to-high bioaccessibility class whose dissolution kinetics are ligand-dependent rather than purely solubility-driven [1]. This speciation-dependent bioaccessibility has direct regulatory implications: in vitro bioelution in simulated gastric fluid has been identified as the most precise predictor of oral repeated-dose toxicity differences among cobalt compounds, enabling hazard classification differentiation between highly bioaccessible and poorly bioaccessible cobalt substances [2].

Bioaccessibility In vitro bioelution Cobalt speciation

Microbial Protein Production Efficiency: Cobalt Glucoheptonate (Structural Analog) Versus Cobalt Sulfate in Dual-Flow Continuous Culture Fermenters

In a meta-analysis of four dual-flow continuous culture fermenter studies evaluating cobalt sources at 1 ppm Co supplementation, the organic cobalt complex cobalt glucoheptonate (COPRO)—a close structural analog to cobalt gluconate—produced significantly greater microbial nitrogen per kilogram of organic matter digested (37.8 g N/kg OM) compared to cobalt sulfate (CoSO₄) at 35.1 g N/kg OM (P ≤ 0.05) [1]. This represents an approximately 7.7% improvement in microbial protein production efficiency attributable to the organic cobalt source. Additionally, Co glucoheptonate tended toward greater crude protein digestibility (76.5%) and microbial N production (2.04 g/d) compared to CoSO₄ (72.4% CP digestibility and 1.91 g/d microbial N), with P ≤ 0.15 for both comparisons [1]. Vitamin B12 production was numerically greater for organic cobalt sources (10,557 pmol/d for COPRO versus 10,281 pmol/d for CoSO₄), though the difference did not reach statistical significance (P ≥ 0.15) [1].

Rumen fermentation Microbial protein synthesis Cobalt source comparison

Vitamin B12 Synthesis and NDF Degradability: Organic Cobalt Amino Acid Complex Versus Cobalt Carbonate in Continuous Culture

A 2025 dual-flow continuous culture study comparing novel organic cobalt sources to traditional cobalt carbonate (CoCO₃) at 1 mg Co/kg DM supplementation demonstrated that cobalt amino acid complex (CoAA) significantly improved multiple fermentation parameters [1]. Vitamin B12 concentration in liquid outflow tended to be lower with CoCO₃ compared to organic sources (P = 0.10) [1]. Bacterial nitrogen flow was significantly greater (P = 0.01) with CoAA compared to CoCO₃ and cobalt pectin, as was nitrogen use efficiency (P = 0.01) [1]. Notably, ruminal NDF degradability was significantly higher (P < 0.01) with CoAA and CoPec+CoAA treatments compared to CoCO₃ and CoPec [1]. Additionally, D-lactate concentration was greater in CoCO₃ than all organic cobalt treatments (P = 0.03), and total lactate was elevated in CoCO₃ relative to CoAA and CoPec+CoAA (P = 0.04) [1]. While this study evaluated cobalt amino acid complex rather than cobalt gluconate specifically, both belong to the organic cobalt complex class, and the findings establish a clear class-level advantage of organic cobalt ligands over inorganic carbonate sources for ruminal cobalt delivery.

Vitamin B12 biosynthesis NDF degradability Cobalt bioavailability

Pharmacokinetic Equivalence and Extended Residence Time: Cobalt Gluconate Versus Cobalt Chloride in Equine Intravenous Administration

A controlled pharmacokinetic study in 18 horses administered a single intravenous dose of either cobalt chloride or cobalt gluconate demonstrated that both cobalt sources produced equivalent pharmacokinetic profiles, characterized by a large volume of distribution (0.939 L/kg) and a prolonged gamma half-life of 156.4 hours [1]. Serum cobalt concentrations remained elevated above baseline values for at least 10 days post-administration with both formulations [1]. Neither cobalt gluconate nor cobalt chloride produced measurable effects on erythropoietin concentrations, red blood cell parameters, or heart rate, and no adverse effects were observed in any horses [1]. The study establishes that cobalt gluconate provides comparable systemic cobalt exposure to cobalt chloride via the intravenous route, with the extended residence time enabling reliable detection of cobalt administration for regulatory purposes [1].

Pharmacokinetics Cobalt detection Equine sports regulation

Solubility and Formulation Compatibility: Cobalt Gluconate Versus Inorganic Cobalt Salts in Aqueous Systems

Cobaltous gluconate exhibits high aqueous solubility and remains stable in neutral pH environments, distinguishing it from inorganic cobalt salts that may precipitate or undergo pH-dependent speciation changes [1]. The gluconate ligand functions as a polyhydroxy carboxylate chelating agent that moderates Co²⁺ ion release kinetics, reducing the risk of abrupt precipitation or uncontrolled ionic activity in liquid formulations [1]. In contrast, inorganic cobalt salts such as cobalt sulfate heptahydrate (60.4 g/100 mL cold water solubility) and cobalt chloride (45 g/100 mL cold water solubility) demonstrate high absolute solubility but lack the ligand-mediated stability that prevents precipitation upon pH shifts or interactions with other formulation components [2]. This chelation-controlled ion release profile of cobalt gluconate is particularly relevant for liquid nutritional supplements, injectable formulations, and aqueous industrial processes where consistent cobalt availability and prevention of precipitate formation are critical quality attributes [1].

Aqueous solubility Chelation stability Formulation compatibility

Regulatory Status Differentiation: Cobalt Gluconate Exclusion from FDA 21 CFR 582.80 GRAS Trace Minerals Listing

Under 21 CFR 582.80, the FDA lists trace minerals generally recognized as safe (GRAS) when added to animal feeds at levels consistent with good feeding practices [1]. The cobalt compounds explicitly listed in this section are: cobalt acetate, cobalt carbonate, cobalt chloride, cobalt oxide, and cobalt sulfate [1]. Notably, cobalt gluconate is absent from this GRAS listing. This regulatory differentiation has direct procurement and compliance implications: while cobalt gluconate may be used in animal feeds under alternative regulatory pathways (such as food additive petitions, GRAS notifications, or AAFCO ingredient definitions), it does not benefit from the categorical GRAS affirmation afforded to the five listed inorganic cobalt compounds [1]. Conversely, cobalt gluconate appears in pharmaceutical intermediate patent literature and cosmetic ingredient inventories, reflecting its positioning in non-feed regulatory categories [2].

FDA GRAS 21 CFR 582.80 Animal feed regulation

Evidence-Backed Application Scenarios for Cobaltous Gluconate in Research and Industrial Procurement


Ruminant Nutrition Formulations Requiring Enhanced Microbial Protein Efficiency and NDF Digestibility

Based on dual-flow continuous culture fermenter evidence demonstrating that organic cobalt complexes (glucoheptonate) improve microbial nitrogen production per kg organic matter digested by 7.7% relative to cobalt sulfate (37.8 vs. 35.1 g N/kg OM; P ≤ 0.05), and that organic cobalt amino acid complexes significantly enhance NDF degradability (P < 0.01) and bacterial nitrogen flow (P = 0.01) compared to cobalt carbonate [1][2], cobaltous gluconate is preferentially indicated for ruminant feed formulations where microbial protein synthesis efficiency and fiber digestibility are primary performance drivers. The chelation-mediated stability of gluconate-bound cobalt further supports consistent ruminal cobalt availability without the lactate accumulation observed with carbonate sources [2]. This application is particularly relevant for dairy and beef cattle nutrition programs targeting improved feed conversion and reduced acidosis risk [2].

Pharmaceutical Intermediate Synthesis Requiring High-Purity Organic Cobalt Precursor with Defined Chelation Chemistry

Patent literature explicitly identifies cobalt gluconate as a cobalt-containing organic compound suitable for use as a pharmaceutical intermediate, with documented production methods involving reaction of basic cobalt carbonate with gluconic acid at controlled temperatures (70–100°C) to yield a product characterized by high water solubility and defined coordination chemistry [1]. The gluconate ligand provides a controlled-release cobalt ion environment that may be advantageous in drug substance synthesis where uncontrolled free cobalt ion activity could interfere with downstream reactions or final product purity. Procurement for pharmaceutical intermediate applications should prioritize cobalt gluconate over inorganic cobalt salts when the synthetic route requires an organic cobalt complex with predictable ligand exchange behavior and aqueous compatibility [1].

Equine and Veterinary Pharmacokinetic Studies Requiring Extended Cobalt Detection Window

Direct head-to-head pharmacokinetic comparison in horses establishes that cobalt gluconate produces equivalent systemic cobalt exposure to cobalt chloride following intravenous administration, with both compounds characterized by a large volume of distribution (0.939 L/kg) and prolonged gamma half-life (156.4 hours) [1]. Serum cobalt concentrations remain elevated above baseline for at least 10 days post-administration [1]. This extended residence time enables reliable detection of cobalt administration for regulatory and anti-doping purposes. Researchers and veterinary formulators requiring a water-soluble, intravenously compatible cobalt source with predictable pharmacokinetic behavior and extended analytical detection window should consider cobalt gluconate as functionally interchangeable with cobalt chloride for this specific application context [1].

Liquid Nutritional Supplement and Aqueous Formulation Development

Cobaltous gluconate exhibits high aqueous solubility combined with gluconate ligand chelation that moderates Co²⁺ ion release and reduces precipitation risk in neutral pH environments, distinguishing it from inorganic cobalt salts that lack ligand-mediated stability control [1]. This formulation compatibility advantage is particularly relevant for liquid nutritional supplements, injectable preparations, and aqueous industrial processes where consistent cobalt availability and prevention of precipitate formation are critical quality attributes. In contrast, while inorganic cobalt salts such as sulfate and chloride demonstrate high absolute water solubility (60.4 and 45 g/100 mL cold water, respectively), their unchelated ion release may lead to pH-dependent precipitation or compatibility failures in complex multi-component formulations [2]. Procurement decisions for liquid formulation applications should prioritize cobalt gluconate when formulation stability and precipitation resistance are primary technical requirements [1].

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